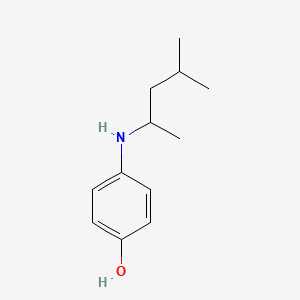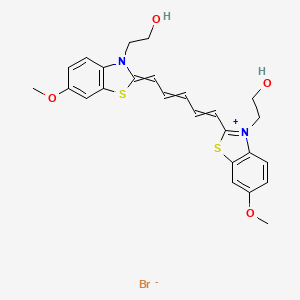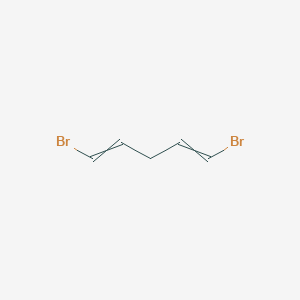
1,5-Dibromopenta-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromopenta-1,4-diene is an organic compound characterized by the presence of two bromine atoms attached to a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dibromopenta-1,4-diene can be synthesized through several methods. One common approach involves the bromination of penta-1,4-diene. This reaction typically uses bromine (Br2) as the brominating agent in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bonds of the diene, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, concentration of reactants, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1,5-Dibromopenta-1,4-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form conjugated dienes or alkynes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Addition Reactions: Conducted in non-polar solvents with reagents like bromine (Br2) or hydrogen bromide (HBr).
Elimination Reactions: Often require strong bases like sodium amide (NaNH2) or potassium hydroxide (KOH) in high temperatures.
Major Products:
Substitution Reactions: Products include alcohols, ethers, and amines.
Addition Reactions: Products are dibromoalkanes or bromoalkenes.
Elimination Reactions: Products include conjugated dienes or alkynes.
Scientific Research Applications
1,5-Dibromopenta-1,4-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,5-Dibromopenta-1,4-diene involves its reactivity towards nucleophiles and electrophiles. The conjugated diene system allows for resonance stabilization of intermediates, making it a versatile compound in various chemical reactions. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new bonds and structures .
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
1,4-Pentadiene: Another conjugated diene with a similar structure but without bromine atoms.
1,5-Hexadiene: A longer-chain conjugated diene with similar reactivity.
Uniqueness: 1,5-Dibromopenta-1,4-diene is unique due to the presence of bromine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The bromine atoms also provide sites for further functionalization, making it a versatile compound for various applications .
Properties
CAS No. |
63382-67-2 |
|---|---|
Molecular Formula |
C5H6Br2 |
Molecular Weight |
225.91 g/mol |
IUPAC Name |
1,5-dibromopenta-1,4-diene |
InChI |
InChI=1S/C5H6Br2/c6-4-2-1-3-5-7/h2-5H,1H2 |
InChI Key |
FVVDVKDSSJLNND-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CBr)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)

![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
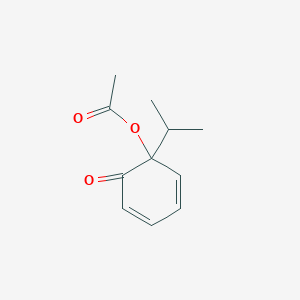
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)

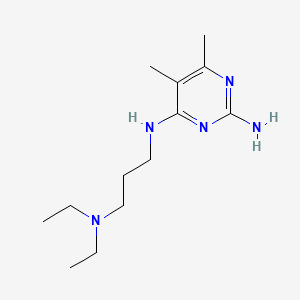
![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
